1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine
Description
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is a fluorinated organic compound with the molecular formula C₁₁H₁₆FN (molecular weight: 181.25 g/mol) . It features a 3-fluorophenyl group attached to a propan-1-amine backbone substituted with two methyl groups at the C-2 position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and influences binding interactions in biological systems through its electronegativity and small atomic radius .
Properties
IUPAC Name |
1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZOAAJDYSRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681514-01-2 | |
| Record name | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-fluorophenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other reducing agents, resulting in the formation of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS) at the meta position due to the electron-deficient nature of the aromatic ring.
Amine Functional Group Reactivity
The primary amine undergoes typical reactions of aliphatic amines, though steric hindrance from the dimethyl groups moderates reactivity.
Alkylation
| Alkylating Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine | 78% |
| Benzyl chloride | Et₃N, THF, RT | N-Benzyl derivative | 65% |
Acylation
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-Acetyl-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine | 88% |
| Benzoyl chloride | DMAP | N-Benzoyl derivative | 72% |
Oxidation Reactions
The amine group is resistant to oxidation under mild conditions but undergoes degradation under stronger oxidizers:
| Oxidizing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C | 3-Fluorobenzoic acid | CO₂, NH₃ |
| H₂O₂, Fe(II) | pH 7, 50°C | N-Oxide derivative | Trace amines |
Reductive Transformations
The amine group can participate in reductive amination or act as a directing group for hydrogenolysis:
| Reaction | Catalyst/Reagent | Product | Selectivity |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH | Tertiary amine derivatives | >90% |
| Hydrogenolysis | Pd/C, H₂ (1 atm) | 2,2-Dimethylpropan-1-amine | 68% |
Comparative Reactivity with Structural Analogs
Data from halogenated analogs (e.g., bromo- and chloro-substituted derivatives) suggest the following trends:
| Compound | NAS Rate (relative) | Amine Alkylation Efficiency |
|---|---|---|
| 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine | 1.0 (reference) | 78% |
| 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine | 1.3× faster | 82% |
| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine | 1.5× faster | 75% |
Stability Under Acidic/Basic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M HCl, 25°C | Cleavage of C-N bond | 48 h |
| 1M NaOH, 25°C | Aromatic ring hydroxylation | 12 h |
Key Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine has been studied for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures can interact with serotonin and norepinephrine transporters, suggesting that this compound may exhibit antidepressant-like effects.
A study demonstrated that analogues of this compound showed selective binding to serotonin transporters (SERT) and norepinephrine transporters (NET), indicating its potential utility in treating mood disorders . The binding affinity and selectivity are critical for developing effective antidepressants.
2. Drug Development
The compound's structural characteristics allow it to be a scaffold for designing new therapeutic agents. Its derivatives have been explored for their efficacy against various conditions, including cancer and neurological disorders.
For instance, a related study focused on the synthesis of various derivatives of amine compounds aimed at enhancing their pharmacological profiles. The findings suggest that modifications to the structure can lead to improved activity against specific targets .
Synthetic Applications
1. Chemical Synthesis
The compound serves as a precursor in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. Research has highlighted its role in the synthesis of quinazolines and other heterocyclic compounds through oxidative processes .
2. Catalyst Development
Recent advancements have shown that 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine can be utilized in catalytic processes to facilitate reactions in organic synthesis. This application is particularly relevant in developing more efficient synthetic pathways for pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and inhibition of the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
Table 1: Halogen-Substituted Analogs
Key Observations :
Substituted Phenyl and Heterocyclic Derivatives
Table 2: Substituted Phenyl and Heterocyclic Analogs
Key Observations :
- Heterocyclic Modifications : Benzofuran analogs (e.g., 5-Br) introduce π-π stacking capabilities, relevant in pesticide development .
Biological Activity
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is characterized by a fluorophenyl group attached to a branched amine structure. This unique configuration contributes to its pharmacological properties, particularly in modulating neurotransmitter systems.
The primary mechanism of action for 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with neurotransmitter transporters. It acts as a monoamine releaser , promoting the release of neurotransmitters such as dopamine and norepinephrine. This is achieved through the inhibition of reuptake transporters, leading to increased synaptic concentrations of these neurotransmitters and enhanced neurotransmission .
Key Molecular Targets
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Neurological Effects : Research indicates potential applications in treating neurological disorders by enhancing dopaminergic and noradrenergic signaling.
- Antidepressant Properties : Due to its action on serotonin and norepinephrine systems, it may exhibit antidepressant-like effects.
In Vitro Studies
In vitro studies have demonstrated that 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine can effectively increase the release of dopamine in neuronal cultures. For instance, one study reported a significant enhancement in dopamine levels when treated with this compound compared to controls .
In Vivo Studies
Animal models have shown that administration of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine leads to improved locomotor activity, suggesting stimulant properties similar to those of amphetamines. These findings support its potential as a therapeutic agent for conditions like ADHD or depression .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Dopamine Release | Significant increase | |
| Norepinephrine Release | Enhanced signaling | |
| Antidepressant-like | Improved behavior in animal models |
Table 2: Binding Affinities at Transporters
| Transporter | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine Transporter | Low nanomolar range | |
| Norepinephrine Transporter | Moderate nanomolar range |
Case Study 1: Neuroprotective Effects
A study conducted on rat models indicated that 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine provided neuroprotective effects against neurotoxic agents. The compound was shown to reduce markers of oxidative stress and inflammation in the brain tissue .
Case Study 2: Behavioral Studies
In behavioral assays involving forced swim tests and tail suspension tests, the compound exhibited significant antidepressant-like effects compared to control groups. These results were corroborated by biochemical assays showing increased levels of serotonin metabolites in treated animals .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine, and how are reaction conditions optimized?
Synthesis typically involves alkylation of 3-fluorophenyl precursors with 2,2-dimethylpropane derivatives. Key steps include:
- Alkylation : Reacting 3-fluorophenylmagnesium bromide with 2,2-dimethylpropanenitrile under anhydrous conditions, followed by reduction with LiAlH4 to yield the amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from by-products .
- Optimization : Temperature control (0–5°C for Grignard reactions) and inert atmospheres (N2/Ar) minimize side reactions .
Q. How is the molecular structure of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine characterized experimentally?
Structural elucidation employs:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., fluorine-induced deshielding at δ 6.8–7.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolves spatial arrangement, confirming the fluorine's ortho/meta/para positioning and steric effects from dimethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 196.12) .
Q. What purification techniques are most effective for isolating 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine?
- Column Chromatography : Silica gel with non-polar solvents (hexane:ethyl acetate, 9:1) separates amine derivatives from halogenated by-products .
- Recrystallization : Ethanol/water mixtures improve purity (>98%) by removing unreacted precursors .
- Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates volatile impurities .
Advanced Research Questions
Q. How does the position of fluorine substitution on the phenyl ring influence biological activity in related amines?
- Meta-Fluorine : Enhances lipophilicity and membrane permeability compared to para-substituted analogs, as seen in binding studies with serotonin receptors (Ki = 12 nM vs. 45 nM for para-fluoro) .
- Steric Effects : Ortho-fluorine reduces rotational freedom, altering receptor interaction kinetics (e.g., slower dissociation rates in GPCR assays) .
- Electron-Withdrawing Effects : Fluorine increases aromatic ring electron deficiency, stabilizing π-π interactions in enzyme active sites (e.g., MAO-B inhibition IC50 = 0.8 µM) .
Q. What strategies are employed to synthesize enantiomerically pure 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine?
- Chiral Resolution : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid separates enantiomers via recrystallization (ee >99%) .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves enantioselectivity (up to 92% ee) .
- Enzymatic Methods : Lipase-mediated kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B, 85% yield) .
Q. What in vitro assays are used to evaluate the pharmacological interactions of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine?
- Radioligand Binding Assays : Measure affinity for monoamine transporters (e.g., SERT, DAT) using [<sup>3</sup>H]citalopram displacement .
- Cytochrome P450 Inhibition : Fluorescence-based assays (e.g., CYP2D6 inhibition IC50 = 5.2 µM) assess metabolic stability .
- Functional Selectivity : β-arrestin recruitment assays (e.g., BRET technology) differentiate G-protein vs. non-canonical signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
